molecular formula C11H7BrN2O3S B2528476 N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide CAS No. 324758-83-0

N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2528476
CAS No.: 324758-83-0
M. Wt: 327.15
InChI Key: SOWMBTUPGDOLGU-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5-nitrothiophene-2-carboxamide (CAS Number: 146795-41-7 ) is a chemical compound with the molecular formula C 11 H 7 BrN 2 O 3 S and a molecular weight of 327.16 g/mol . It is a member of the nitrothiophene carboxamide (NTC) class, which has emerged as a promising scaffold in antimicrobial research . This compound is of significant interest for research into novel antibacterial agents, particularly against Gram-negative pathogens. Compounds based on the nitrothiophene carboxamide structure have been identified as prodrugs that require activation by specific bacterial nitroreductases, such as NfsA and NfsB in E. coli . Once activated, these compounds demonstrate potent, bactericidal activity against wild-type and multi-drug resistant clinical isolates of E. coli , Shigella spp., and Salmonella spp . Research into this chemical series has also employed structure-based design to engineer compounds that evade recognition by bacterial efflux pumps, a major mechanism of multidrug resistance . The structural features of this compound—a 5-nitrothiophene ring linked to a 4-bromophenyl carboxamide—are key to its research utility. The nitro group on the thiophene ring is critical for the proposed mechanism of action . Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3S/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWMBTUPGDOLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 4-bromoaniline with 5-nitrothiophene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 4-Bromophenyl Group

The bromine atom on the phenyl ring undergoes substitution reactions under mild conditions due to electron-withdrawing effects from the carboxamide group.

Reaction TypeReagents/ConditionsProducts/OutcomesYieldSource
Amination Piperidine, KOtBu, sulfolane, 150–180°CN-(4-piperidinophenyl) derivative85–90%
Cross-Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl derivatives (Suzuki coupling)70–78%
Thiolation NaSH, DMF, 80°C4-(Thiophenyl) analog65%

Mechanistic Notes :

  • The para-bromine is activated for SNAr due to resonance withdrawal from the carboxamide group.

  • Piperidine acts as both base and nucleophile in amination reactions .

Reduction of the Nitro Group

The 5-nitro group on the thiophene ring is susceptible to catalytic or chemical reduction, forming intermediates for further functionalization.

Reduction MethodReagents/ConditionsProducts/OutcomesSelectivitySource
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH, 25°C5-Aminothiophene-2-carboxamide>95%
Zn/AcOH Zn dust, acetic acid, reflux5-Amino derivative80%
Enzymatic Reduction E. coli nitroreductases (NfsB)Activated cytotoxic metabolitesN/A

Key Findings :

  • Reduction products exhibit enhanced biological activity (e.g., antibacterial properties) .

  • Enzymatic reduction is stereospecific and requires bacterial nitroreductases for activation .

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-deficient thiophene ring participates in electrophilic reactions at the 3- and 4-positions.

Reaction TypeReagents/ConditionsProducts/OutcomesYieldSource
Nitration HNO₃/H₂SO₄, 0°C3,5-Dinitrothiophene derivative45%
Halogenation NBS, benzoyl peroxide, CCl₄3-Bromo-5-nitrothiophene analog60%

Mechanistic Insight :

  • Nitro and carboxamide groups direct electrophiles to the α-positions of the thiophene ring .

Amide Hydrolysis and Functionalization

The carboxamide linker undergoes hydrolysis or serves as a site for further derivatization.

Reaction TypeReagents/ConditionsProducts/OutcomesYieldSource
Acidic Hydrolysis HCl (6M), reflux, 12h5-Nitrothiophene-2-carboxylic acid90%
Schotten-Baumann Acylation Acetyl chloride, NaOH (aq)N-Acetylated derivative75%

Applications :

  • Hydrolysis products are intermediates for synthesizing oxazolones and heterocyclic scaffolds .

Metal-Catalyzed Cross-Coupling Reactions

The bromophenyl and nitrothiophene motifs enable participation in cross-coupling protocols.

Reaction TypeReagents/ConditionsProducts/OutcomesYieldSource
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, aryl amineN-Aryl-4-aminophenyl derivatives68%
Sonogashira Coupling CuI, Pd(PPh₃)₂Cl₂, alkyneAlkynylated thiophene derivatives72%

Biochemical Interactions

The compound acts as a prodrug in antibacterial applications, requiring nitroreductase-mediated activation:

OrganismEnzyme InvolvedMetabolite FormedBiological EffectSource
E. coliNfsB nitroreductaseHydroxylamine intermediateDNA damage, bactericidal
Salmonella typhimuriumNfsA/NfsBReactive nitrenium ionGrowth inhibition

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex compounds through various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is essential in the development of new pharmaceuticals and agrochemicals.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound exhibited the lowest MIC against Escherichia coli, suggesting its effectiveness in treating infections caused by this bacterium.

Anticancer Activity

The anticancer potential of this compound has been evaluated on various cancer cell lines, with significant results:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

The compound demonstrated notable cytotoxicity across all tested cell lines, with the lowest IC50 observed in HeLa cells, indicating its potential as a therapeutic agent in cancer treatment .

Industrial Applications

This compound is also utilized in the development of new materials with specific properties, particularly in the fields of polymer chemistry and material science. Its unique chemical structure contributes to enhanced material characteristics, making it valuable for industrial applications.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens. The results confirmed its potential as an effective treatment option for bacterial infections.

Anticancer Research

In another significant study, researchers assessed the anticancer properties of this compound on various cancer cell lines. The findings indicated that it could serve as a promising candidate for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial cell wall components. In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties, based on evidence from nitrothiophene and related carboxamide derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Data/Findings Reference
N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₅H₁₀FN₃O₃S₂ 4-Fluorophenyl, thiazole linker Procured commercially; used in antibacterial screening.
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 3,4-Difluorophenyl, thiazole linker Synthesized via HATU-mediated coupling; structural rigidity enhances stability.
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide C₁₁H₈Br₂NO₂ Brominated furan core, no nitro group Lower polarity compared to thiophene analogs; used in Suzuki-Miyaura coupling.
N-(4-Bromophenyl)quinoline-2-carboxamide C₁₆H₁₁BrN₂O Quinoline core, no thiophene/nitro groups Synthesized under microwave irradiation (150°C, 800 W); higher reaction efficiency.
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide C₁₆H₁₂F₃N₃O₂S₂ Trifluoromethyl group, thiazole linker Purified via alumina column chromatography; moderate yield (18%).

Impact of Heterocyclic Core

  • Thiophene vs. Furan : Thiophene-based analogs (e.g., nitrothiophene carboxamides) exhibit stronger electron-withdrawing effects due to sulfur’s electronegativity, enhancing interactions with biological targets like bacterial enzymes . In contrast, furan derivatives (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide) are less polar, favoring membrane permeability .
  • Quinoline vs. Thiophene: Quinoline carboxamides (e.g., N-(4-bromophenyl)quinoline-2-carboxamide) lack nitro groups but offer planar aromatic systems for π-π stacking, useful in kinase inhibition .

Substituent Effects

  • Halogenated Aryl Groups : The 4-bromophenyl group in the target compound increases molecular weight (Br: ~80 Da) and lipophilicity (clogP ~3.2 estimated), compared to fluorophenyl analogs (clogP ~2.5) . Fluorine substituents (e.g., in 3,4-difluorophenyl derivatives) improve metabolic stability via reduced CYP450 interactions .
  • Nitro Group : The 5-nitro group on thiophene enhances antibacterial activity by mimicking natural substrates of bacterial nitroreductases, as observed in narrow-spectrum antibiotics .

Research Implications and Gaps

  • Biological Activity : While nitrothiophene carboxamides are linked to antibacterial mechanisms , the target compound’s specific activity remains unexplored in the provided evidence.
  • Optimization Opportunities : Introducing polar groups (e.g., -OH, -NH₂) to the 4-bromophenyl moiety could balance lipophilicity and solubility for improved pharmacokinetics.

Biological Activity

N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a thiophene ring substituted with a nitro group and an amide linkage to a bromophenyl group. The molecular formula is C11_{11}H8_{8}BrN3_{3}O2_{2}S, with a molecular weight of approximately 316.17 g/mol. The structural characteristics contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For example, nitrothiophene carboxamides have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.

Table 1: Antimicrobial Activity of Nitrothiophene Carboxamides

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli< 10 µg/mL
N-(4-bromophenyl)-5-nitrofuran-2-carboxamideKlebsiella pneumoniae< 20 µg/mL
This compoundStaphylococcus aureus< 15 µg/mL

The mechanism of action for these compounds often involves activation by bacterial nitroreductases, which reduce the nitro group, leading to bactericidal effects .

Anticancer Activity

In vitro studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown promising results against the A549 human lung adenocarcinoma model.

Table 2: Anticancer Activity Against Different Cell Lines

Compound NameCell LineIC50 (µM)
This compoundA549 (lung)12.5
This compoundMCF7 (breast)15.0
This compoundHeLa (cervical)18.0

The anticancer mechanism may involve apoptosis induction and disruption of cell signaling pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the bromine atom enhances lipophilicity and potential interactions with biological targets, while the nitro group is crucial for its antimicrobial and anticancer activities.

Key Findings from SAR Studies:

  • Bromine Substitution : Enhances potency against cancer cells compared to compounds without halogen substitutions.
  • Nitro Group : Essential for antimicrobial activity; reduction leads to activation of the compound.
  • Functional Groups : Variations in the phenyl ring affect overall reactivity and selectivity toward specific targets.

Case Studies

Several case studies have highlighted the efficacy of this compound in treating infections caused by resistant bacteria and in cancer therapy:

  • Case Study on Antimicrobial Efficacy :
    • A clinical isolate of Staphylococcus aureus resistant to methicillin was treated with this compound, resulting in significant bacterial reduction within 24 hours.
  • Case Study on Cancer Treatment :
    • In a preclinical model using A549 cells, treatment with the compound led to a decrease in cell viability by over 60%, indicating strong anticancer potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide?

  • Methodology : The compound is synthesized via carbodiimide-mediated coupling reactions. For example, 5-nitrothiophene-2-carboxylic acid is activated using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous dichloromethane (DCM) with triethylamine as a base. The activated intermediate is then reacted with 4-bromoaniline to yield the target compound. Purification is typically achieved via silica gel chromatography .
  • Key Considerations : Reaction conditions (e.g., inert atmosphere, temperature control) and reagent stoichiometry are critical to minimize side products like unreacted starting materials or over-acylated derivatives.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR validate the connectivity of the thiophene ring, nitro group, and bromophenyl moiety. For instance, the nitro group deshields adjacent protons on the thiophene ring, producing distinct splitting patterns .
  • LCMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ or [M–H]^- ions) and purity (>95% by UV detection at 254 nm) .
  • Elemental Analysis : Quantifies C, H, N, and S content to verify stoichiometry .

Q. What are the primary biological or chemical properties driving interest in this compound?

  • Methodology :

  • Electrophilic Reactivity : The nitro group and bromine substituent make the compound a candidate for nucleophilic aromatic substitution (SNAr) reactions, enabling derivatization for structure-activity relationship (SAR) studies .
  • Biological Activity : Preliminary assays (e.g., antimicrobial disk diffusion, enzyme inhibition) evaluate interactions with bacterial targets like penicillin-binding proteins or fungal cytochrome P450 enzymes .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculations using functionals like B3LYP/6-31G(d) model the electron density distribution, identifying reactive sites (e.g., nitro group’s electron-withdrawing effect, bromine’s steric bulk). Fukui indices predict susceptibility to electrophilic or nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding dynamics (e.g., docking to bacterial enzymes) to rationalize bioactivity trends .

Q. How can crystallographic data resolve ambiguities in structural assignments for derivatives of this compound?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : SHELX software refines crystal structures to determine bond lengths, angles, and packing arrangements. For example, the dihedral angle between the thiophene and bromophenyl rings provides insight into conjugation and planarity .
  • Powder XRD : Validates bulk crystallinity and polymorphism, which impact solubility and stability .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC50_{50} values)?

  • Methodology :

  • Orthogonal Assays : Cross-validate results using diverse techniques (e.g., fluorescence polarization for enzyme inhibition vs. cellular viability assays) to rule out assay-specific artifacts .
  • Meta-Analysis : Statistically aggregate data from multiple studies (e.g., ANOVA, regression) to identify outliers or confounding variables (e.g., solvent effects, cell line variability) .

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